molecular formula C5H6O2 B1585297 4-Methyl-2(5H)-furanone CAS No. 6124-79-4

4-Methyl-2(5H)-furanone

Cat. No.: B1585297
CAS No.: 6124-79-4
M. Wt: 98.1 g/mol
InChI Key: ZZEYQBNQZKUWKY-UHFFFAOYSA-N
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Description

4-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a furan ring with a methyl group at the fourth position and a ketone functional group at the second position. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2(5H)-furanone can be synthesized through various methods. One common approach involves the cyclization of 4-hydroxy-2-butanone in the presence of an acid catalyst. Another method includes the oxidation of 4-methyl-2(5H)-furanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic dehydration of 4-hydroxy-2-butanone. This process involves the use of acid catalysts like sulfuric acid or phosphoric acid under controlled temperature and pressure conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-3-carboxylic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 4-methyl-2(5H)-furanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 4-Methyl-2(5H)-furanol.

    Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.

Scientific Research Applications

4-Methyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

  • 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
  • 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Comparison: 4-Methyl-2(5H)-furanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and aroma characteristics, making it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEYQBNQZKUWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210148
Record name 2(5H)-Furanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6124-79-4
Record name 2(5H)-Furanone, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006124794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2(5H)-furanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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